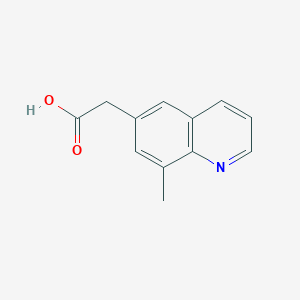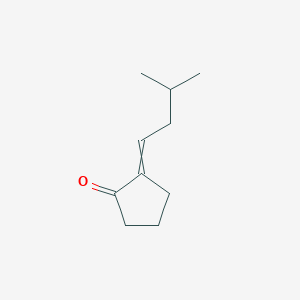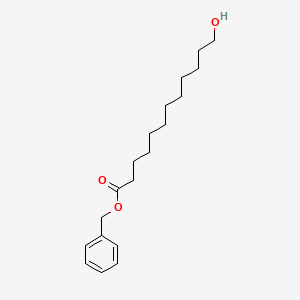![molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide
Descripción general
Descripción
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is a heterocyclic compound that features a furo-pyridine core with a trimethylsilyl group and an N-oxide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The N-oxide functionality can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbaldehyde
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbonitrile
- N-(2-(Trimethylsilyl)furo(3,2-b)pyridin-7-yl)pivalamide
Uniqueness
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO2Si |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
trimethyl-(4-oxidofuro[3,2-b]pyridin-4-ium-2-yl)silane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)10-7-8-9(13-10)5-4-6-11(8)12/h4-7H,1-3H3 |
Clave InChI |
CVDXEIUNCKWNFJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(O1)C=CC=[N+]2[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
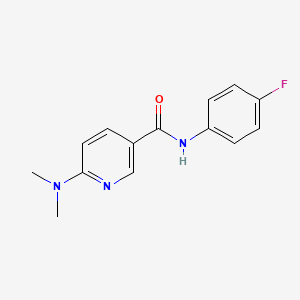
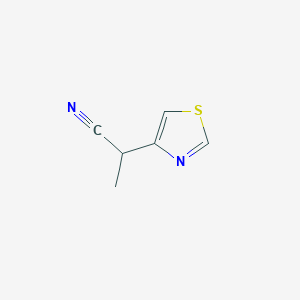




![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)

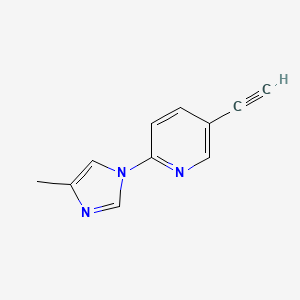
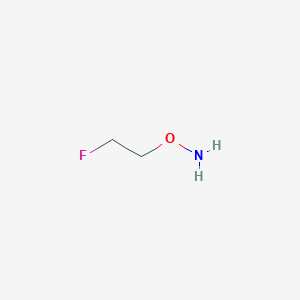
![N,N-Diethyl-N-{[3-(trifluoromethyl)phenyl]methyl}ethanaminium chloride](/img/structure/B8558962.png)
